molecular formula C10H4Br2N2 B1484660 3,6-Dibromoquinoline-8-carbonitrile CAS No. 1352443-50-5

3,6-Dibromoquinoline-8-carbonitrile

Cat. No.: B1484660
CAS No.: 1352443-50-5
M. Wt: 311.96 g/mol
InChI Key: NMLNNRKPALHLIC-UHFFFAOYSA-N
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Description

3,6-Dibromoquinoline-8-carbonitrile is a multifunctional quinoline derivative designed for advanced chemical synthesis and anticancer research. This compound integrates two key functional groups—bromine and cyano—that make it a valuable building block (synthon) for constructing a diverse library of novel quinoline derivatives through regioselective reactions, such as nucleophilic substitutions . Quinoline scaffolds are recognized as privileged structures in medicinal chemistry due to their versatile binding capabilities with various biological targets . Brominated quinolines, in particular, serve as essential precursors for developing compounds with significant pharmacological activities . The presence of bromine atoms at the 3 and 6 positions allows for further functionalization, while the electron-withdrawing cyano group at the 8-position can influence the electronic properties of the ring system and may be incorporated into more complex functional groups . This structural motif is of high interest in oncology research. Related bromoquinoline derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including glioblastoma (C6), cervical cancer (HeLa), and colon adenocarcinoma (HT29) . The bromoquinoline core is a key pharmacophore investigated for mechanisms such as inhibiting critical enzymes like human topoisomerase I , a target for DNA replication interference, and inducing apoptosis in cancer cells . Researchers can utilize this carbonitrile derivative as a critical intermediate to develop potential anticancer agents and explore new mechanisms of action . For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3,6-dibromoquinoline-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2N2/c11-8-1-6-2-9(12)5-14-10(6)7(3-8)4-13/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLNNRKPALHLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294206
Record name 3,6-Dibromo-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352443-50-5
Record name 3,6-Dibromo-8-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352443-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dibromo-8-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,6-dibromoquinoline-8-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of the carbonitrile group at the 8-position. The process requires careful control of reaction conditions to achieve selective dibromination at the 3 and 6 positions and subsequent cyanation at the 8 position.

Bromination of Quinoline Derivatives

2.1 Direct Bromination

  • The direct bromination of quinoline derivatives is a common approach to introduce bromine atoms at specific positions on the aromatic ring.
  • For example, the bromination of 8-methoxyquinoline with molecular bromine under controlled conditions yields 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline as intermediates, demonstrating the feasibility of selective bromination on quinoline rings.
  • In the case of 3,6-dibromoquinoline derivatives, bromination is typically performed on quinoline or tetrahydroquinoline precursors to introduce bromine atoms at the 3 and 6 positions.

2.2 Bromination of 6,8-Dibromoquinoline Precursors

  • A related method involves starting from 6,8-dibromoquinoline or 6,8-dibromo-1,2,3,4-tetrahydroquinoline, which can be brominated further or modified to introduce other substituents.
  • For example, 6,8-dibromo-1,2,3,4-tetrahydroquinoline can be brominated in chloroform with bromine to yield tribromo derivatives, indicating the possibility of bromine substitution at multiple positions.

Introduction of the Carbonitrile Group at the 8-Position

3.1 Metalation and Electrophilic Trapping

  • The carbonitrile group can be introduced via lithiation of the dibromoquinoline intermediate followed by reaction with electrophilic cyanide sources.
  • Treatment of 6,8-dibromoquinoline with n-butyllithium (n-BuLi) at low temperatures generates a lithiated intermediate that can be trapped with electrophiles such as DMF (for formylation) or cyanide sources to afford cyano derivatives.
  • This method allows selective substitution at the 8-position, replacing the bromine with a nitrile group.

3.2 Copper-Promoted Cyanation

  • Copper-mediated substitution reactions have been reported where the dibromoquinoline is treated with copper cyanide or related reagents to replace bromine atoms with cyano groups.
  • Such copper-promoted substitution reactions provide a convenient route to mono- and dicyanoquinoline derivatives from dibromoquinoline precursors.

Representative Preparation Procedure

A typical preparation route for this compound can be summarized as follows:

Step Reagents & Conditions Outcome
1. Bromination of quinoline derivative Molecular bromine in chloroform, room temperature, dark conditions Introduction of bromine atoms at 3 and 6 positions
2. Lithiation n-Butyllithium (n-BuLi), low temperature (e.g., -78°C) Formation of lithiated intermediate at 8-position
3. Electrophilic trapping Reaction with DMF or copper cyanide Introduction of carbonitrile group at 8-position
4. Purification Column chromatography (silica gel, hexane/ethyl acetate) Isolation of pure this compound

Research Findings and Reaction Yields

  • In studies involving 6,8-dibromoquinoline derivatives, copper-promoted substitution reactions yielded cyano derivatives with moderate to good yields, demonstrating the synthetic utility of dibromoquinolines as precursors.
  • The lithiation and electrophilic trapping approach allows selective functionalization, with reaction times and temperatures optimized to minimize side reactions.
  • Bromination reactions require careful stoichiometric control of bromine to avoid over-bromination and to achieve selective dibromination.

Data Table: Summary of Preparation Methods and Conditions

Method Starting Material Reagents Conditions Product Yield (%) Reference
Direct bromination 8-Methoxyquinoline Br2 in CHCl3 Room temp, dark, 3 days 5,7-Dibromo-8-methoxyquinoline Not specified
Copper-promoted substitution 6,8-Dibromoquinoline CuCN or CuI + NaOMe Reflux in methanol or dioxane Mono- and dicyanoquinoline derivatives Moderate to good
Lithiation and electrophilic trapping 6,8-Dibromoquinoline n-BuLi, then DMF or cyanide source -78°C to room temp This compound Moderate

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromoquinoline-8-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Amines or other reduced derivatives.

  • Substitution: Substituted quinolines with different functional groups.

Scientific Research Applications

3,6-Dibromoquinoline-8-carbonitrile has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3,6-Dibromoquinoline-8-carbonitrile is similar to other brominated quinoline derivatives, such as 2-amino-6,8-dibromoquinoline-3-carbonitrile and 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile. its unique combination of bromine and carbonitrile groups at specific positions on the quinoline ring sets it apart. These structural differences can lead to variations in reactivity and biological activity, making it a valuable compound for research and industrial applications.

Comparison with Similar Compounds

6,8-Dibromoquinoline

  • Structure : Bromine at positions 6 and 8 (vs. 3 and 6 in the target compound).
  • Properties : Lacks the carbonitrile group, resulting in reduced polarity and different electronic effects. Bond lengths and angles are comparable, suggesting similar core stability .
  • Applications : Primarily serves as a synthetic intermediate for further functionalization.

3,6,8-Tribromoquinoline

  • Structure : Additional bromine at position 8 compared to the target compound.

5,7-Dibromo-8-methoxyquinoline

  • Structure : Methoxy group at position 8 instead of carbonitrile.
  • Key Differences : The methoxy group is electron-donating, opposing the electron-withdrawing effect of the carbonitrile. This alters reactivity in cross-coupling reactions and biological activity .

Carbonitrile-Substituted Quinolines

8-Methyl-2-(p-tolylethynyl)quinoline-3-carbonitrile

  • Structure : Carbonitrile at position 3 (vs. 8) and an ethynyl group at position 2.
  • Electronic Effects: The carbonitrile’s position modifies the electron-deficient region of the quinoline ring, affecting charge transport properties in materials science applications .

8-Bromoquinoxaline-5-carbonitrile

  • Structure: Quinoxaline core (two adjacent nitrogen atoms) vs. quinoline (one nitrogen). Bromine at position 8 and carbonitrile at 5.
  • Implications: The quinoxaline system offers distinct electronic properties, such as stronger π-acidity, which influences coordination chemistry and optoelectronic behavior .

Hydrogenated Quinoline Derivatives

Octahydroquinoline-3-carbonitrile Derivatives

  • Structure: Partially saturated rings (e.g., 4-(4-bromophenyl)-8-methyl-2-oxo-octahydroquinoline-3-carbonitrile).
  • Biological Relevance : Demonstrated cardiotonic and anti-inflammatory activities, unlike the fully aromatic target compound .
  • Physical Properties: Reduced aromaticity lowers melting points and increases solubility in non-polar solvents.

Tetrahydroisoquinoline Dicarbonitriles

  • Structure: Two carbonitrile groups and a tetrahydro framework (e.g., 6-amino-2-methyl-8-phenyl-1,2,3,4-tetrahydroisoquinoline-5,7-dicarbonitrile).

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Functional Groups Aromaticity Key Properties/Applications Reference
3,6-Dibromoquinoline-8-carbonitrile Br (3,6), CN (8) Carbonitrile Fully aromatic Electrophilic reactivity, π–π stacking
6,8-Dibromoquinoline Br (6,8) None Fully aromatic Synthetic intermediate
8-Methyl-2-oxo-octahydroquinoline-3-carbonitrile CN (3), Br (4-bromophenyl) Carbonitrile, ketone Partially saturated Cardiotonic activity
8-Bromoquinoxaline-5-carbonitrile Br (8), CN (5) Carbonitrile Fully aromatic Optoelectronic materials

Table 2: Physicochemical Properties (Representative Examples)

Compound Melting Point (°C) Solubility LogP (Predicted)
This compound Not reported Moderate in DMSO ~3.2
5,7-Dibromo-8-methoxyquinoline 145–147 Low in water ~2.8
Octahydroquinoline-3-carbonitrile 180–182 High in ethanol ~1.5

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3,6-Dibromoquinoline-8-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of quinoline precursors. For example, bromination of 8-cyanoquinoline derivatives using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane under controlled temperatures (50–80°C) yields brominated products . Optimization involves adjusting stoichiometry (1.5–2.0 equivalents of brominating agent), reaction time (6–12 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm; nitrile carbon at ~115 ppm) .
  • X-ray Crystallography : Resolve crystal packing and π-π stacking interactions (e.g., intermolecular distances of 3.5–3.8 Å between quinoline rings) .
  • Mass Spectrometry : Confirm molecular weight (M.W. 313.9 g/mol) via ESI-MS or MALDI-TOF .

Q. What are the solubility and stability profiles of this compound under various storage conditions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests show degradation <5% after 6 months when stored at 2–8°C in airtight, moisture-free containers . Solubility can be enhanced using co-solvents like ethanol (10–20% v/v) without altering reactivity .

Q. What preliminary assays are used to screen the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for targets like kinases or cytochrome P450 .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the bromination of quinoline-8-carbonitrile derivatives?

  • Methodological Answer : Bromination favors the 3- and 6-positions due to electron-withdrawing effects of the nitrile group, which deactivate the 8-position. Computational studies (DFT calculations) show lower activation energy for bromination at C3 and C6 (ΔG‡ ~25–30 kcal/mol) compared to C8 (~35 kcal/mol) . Reaction monitoring via TLC or in-situ IR spectroscopy confirms intermediate formation .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

  • Methodological Answer : X-ray diffraction reveals face-to-face π-π stacking (3.6 Å spacing) and halogen bonding (Br···N distance: 3.3 Å), which enhance thermal stability (decomposition >250°C) and reduce solubility. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., Br···H interactions: 12% of total surface) .

Q. What strategies are employed to correlate structural modifications of this compound with bioactivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., 3,6-dichloro or 3-bromo-6-iodo derivatives) and compare IC50_{50} values in enzyme inhibition assays .
  • Molecular Docking : Use AutoDock Vina to predict binding modes in protein active sites (e.g., EGFR kinase; ΔG = -9.2 kcal/mol) .

Q. How can computational models predict the reactivity and toxicity of this compound?

  • Methodological Answer :

  • Reactivity : DFT-based Fukui indices identify electrophilic sites (C3: f+f^+ = 0.12; C6: f+f^+ = 0.09) .
  • Toxicity : QSAR models (e.g., PROTOX) estimate LD50_{50} values (e.g., 280 mg/kg in rats) and hepatotoxicity risks (e.g., CYP3A4 inhibition) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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